molecular formula C18H19N3O4 B12722908 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- CAS No. 154186-66-0

2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-

Cat. No.: B12722908
CAS No.: 154186-66-0
M. Wt: 341.4 g/mol
InChI Key: MKTQQSFOHCYVKM-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- is a complex organic compound with a unique structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- can be achieved through a condensation reaction. One common method involves the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction yields the desired benzopyran derivative with high efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, making it a subject of interest in pharmacological studies.

    Medicine: Due to its potential therapeutic properties, it is studied for its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)- include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-3-hydroxy-4-((4-methyl-5-oxo-3,4-diazabicyclo(4.1.0)hept-2-en-2-yl)oxy)-.

Properties

CAS No.

154186-66-0

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyl-4-[(4-methyl-5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)oxy]-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C18H19N3O4/c1-18(2)15(22)14(12-6-9(8-19)4-5-13(12)25-18)24-16-10-7-11(10)17(23)21(3)20-16/h4-6,10-11,14-15,22H,7H2,1-3H3

InChI Key

MKTQQSFOHCYVKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)OC3=NN(C(=O)C4C3C4)C)O)C

Origin of Product

United States

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